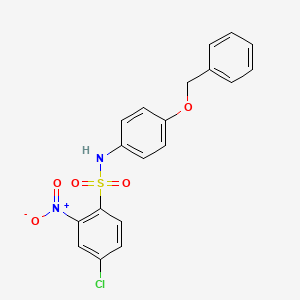
((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine is a useful research compound. Its molecular formula is C19H15ClN2O5S and its molecular weight is 418.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine, with the chemical formula C19H15ClN2O5S and a molecular weight of 418.86 g/mol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H15ClN2O5S
- Molecular Weight : 418.86 g/mol
- CAS Number : 1022052-34-1
- Density : Not specified
- Melting Point : Not specified
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as an inhibitor in biochemical pathways and potential therapeutic applications.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes related to metabolic pathways. For instance, it has been noted for its inhibitory effects on acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for obesity and metabolic syndrome treatments .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, although detailed mechanisms remain to be elucidated. Its structural components may contribute to its interaction with microbial cell membranes or metabolic pathways .
- Cytotoxicity in Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways involved in inducing apoptosis or inhibiting cell proliferation are areas of ongoing research .
Case Studies and Research Findings
科学研究应用
The compound has shown potential in several biological applications, primarily due to its antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit substantial antibacterial effects by inhibiting folic acid synthesis in bacteria. Studies have demonstrated that related compounds can effectively target Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of halogenated phenyl groups enhances lipophilicity, improving membrane penetration and overall efficacy against pathogens .
Anticancer Potential
Investigations into the anticancer properties of sulfonamide derivatives reveal their ability to modulate pathways involved in cancer cell survival. For instance, certain derivatives have induced apoptosis in human cancer cell lines, suggesting that this compound may also exhibit similar effects. The structure-activity relationship (SAR) studies indicate that specific modifications can enhance anticancer activity .
Antiviral Effects
Emerging studies suggest that compounds structurally related to this compound may inhibit viral replication. For example, certain derivatives have shown promise in inhibiting hepatitis B virus (HBV) replication in vitro, linked to increased levels of antiviral proteins .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
属性
IUPAC Name |
4-chloro-2-nitro-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S/c20-15-6-11-19(18(12-15)22(23)24)28(25,26)21-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYFDQLCWNXQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














